N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a heterocyclic compound featuring:
- A pyrido[1,2-c]pyrimidine core fused with 1,3-dioxo groups.
- A 5-methyl-1,2,4-oxadiazole substituent at position 4 of the core.
- An acetamide linker connected to a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c1-12-22-19(24-32-12)18-15-6-4-5-9-25(15)21(29)26(20(18)28)11-17(27)23-14-10-13(30-2)7-8-16(14)31-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQSWWXBJROPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the core pyridopyrimidine structure, followed by the introduction of the oxadiazole ring and the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized equipment for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide may be studied for its potential biological activity. This could include its interaction with various enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The following compounds share structural motifs with the target molecule:
Pharmacological Implications
- Oxadiazole vs.
- Methoxy vs. Fluoro/Methyl Groups : The 2,5-dimethoxyphenyl group in the target increases lipophilicity compared to ’s 4-fluorophenyl or dimethylphenyl groups, possibly improving membrane permeability .
- Core Rigidity: The pyrido-pyrimidine core (target) is less rigid than pyrimido[4,5-d]pyrimidinone (), which might reduce selectivity due to conformational flexibility .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dimethoxyphenyl group.
- An oxadiazole moiety.
- A pyrido[1,2-c]pyrimidine core.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity. For instance:
- Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using MTT assays. It exhibited significant cytotoxic effects with IC50 values comparable to established anticancer agents. In one study, derivatives with similar structures showed IC50 values as low as 0.275 µM against prostate cancer cell lines .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Lower than staurosporine (4.18) |
| MCF7 | 0.67 | Standard drug comparison |
| PC-3 | 0.80 | Effective against prostate cancer |
The mechanisms through which the compound exerts its effects include:
- Inhibition of Key Enzymes : The compound has shown to inhibit enzymes such as EGFR and Src with IC50 values indicating potent activity (e.g., EGFR inhibition at 0.24 µM) which is crucial for cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways. This was evaluated using assays that measure apoptotic markers in treated cells .
Study 1: Anticancer Activity Evaluation
A research study conducted by Arafa et al. synthesized various oxadiazole derivatives and tested their anticancer activities against multiple cell lines including leukemia and breast cancer cells. The results indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)... demonstrated significant growth inhibition .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)... to various target proteins involved in cancer progression. The binding energy values were favorable (-7.90 kcal/mol), suggesting strong interactions with target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
